molecular formula C18H23N3O4 B1408653 tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 1815591-36-6

tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1408653
CAS No.: 1815591-36-6
M. Wt: 345.4 g/mol
InChI Key: PHDGZQLUGXVXNS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-17(2,3)25-16(24)20-11-9-18(10-12-20)14(22)19-15(23)21(18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDGZQLUGXVXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=O)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazaspirodecane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the tert-butyl ester group: This is achieved through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

    Functionalization of the phenyl ring: Various substituents can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl ring and the spirocyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
  • CAS No.: 183673-70-3
  • Molecular Formula : C₁₈H₂₃N₃O₄
  • Molecular Weight : 329.4 g/mol .

Structure and Key Features :
This spirocyclic compound comprises a piperidine ring fused to a hydantoin moiety (2,4-dioxoimidazolidine), with a phenyl group at position 1 and a tert-butoxycarbonyl (Boc) protecting group at position 6. The spiro[4.5]decane system confers rigidity, influencing its reactivity and interaction with biological targets .

Applications :
Primarily used as a synthetic intermediate in medicinal chemistry, it serves as a precursor for bioactive molecules, particularly kinase inhibitors and protease modulators. Its Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses .

Synthesis :
Typical preparation involves cyclocondensation of substituted hydantoins with Boc-protected piperidine derivatives under acidic or ionic liquid conditions. Yields vary based on substituents and reaction optimization .

Safety :
Exhibits low acute toxicity but requires standard laboratory precautions (gloves, goggles) to avoid skin/eye contact. Incompatible with strong oxidizers .

Structural and Functional Comparisons
Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight Key Applications
This compound 183673-70-3 C₁₈H₂₃N₃O₄ Phenyl, Boc 329.4 Kinase inhibitor precursors
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1-(pyrimidin-2-yl)-...-carboxylate (9) - C₂₄H₂₇N₃O₄ Biphenyl, pyrimidinyl, Boc 444.5 Anticancer candidate (in vitro assays)
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-1-(4-methoxypyrimidin-2-yl)-...-carboxylate (19) - C₂₅H₂₉N₃O₅ Biphenyl, methoxypyrimidinyl, Boc 459.5 Targeted therapy development
tert-Butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 1262047-43-7 C₁₂H₂₁N₃O₃ Single oxo group, Boc 255.3 Peptide mimetics
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 865626-62-6 C₁₈H₂₃N₃O₃ Phenyl, enone system, Boc 329.4 Enzyme inhibition studies
Key Research Findings
  • Structure-Activity Relationships (SAR) :
    • Biphenyl and pyrimidinyl substituents at position 3 improve binding to hydrophobic kinase pockets, as evidenced by IC₅₀ values < 100 nM for compound 9 .
    • Methoxy groups (e.g., 19 ) enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Thermodynamic Stability: Spirocyclic cores with dual oxo groups (target compound) show higher thermal stability (Tₘ > 150°C) compared to mono-oxo analogues (Tₘ ~ 120°C) .

Biological Activity

tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C18H23N3O4
  • Molecular Weight : 345.39 g/mol
  • CAS Number : 1815591-36-6

The compound belongs to a class of spiro compounds known for their diverse biological activities, particularly in the realm of enzyme inhibition and anticancer properties.

Enzyme Inhibition

Research indicates that compounds within the triazaspiro class, including this compound, act as inhibitors of prolyl hydroxylase domain enzymes (PHDs). These enzymes are crucial for regulating hypoxia-inducible factors (HIFs), which play significant roles in cellular responses to oxygen levels.

Case Study: PHD Inhibition

A study highlighted the efficacy of similar spirohydantoins in upregulating erythropoietin (EPO) levels in vivo, suggesting potential therapeutic applications for anemia treatment. The inhibition of PHDs can lead to increased EPO production, thereby enhancing red blood cell formation and alleviating anemia symptoms .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it exhibits significant activity against human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.

Cytotoxicity Studies

In vitro assays have shown that this compound demonstrates notable cytotoxicity compared to standard chemotherapy agents like cisplatin. The compound's mechanism appears to involve disruption of cancer cell proliferation pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionPHDs (upregulation of EPO)
AnticancerMCF-7 cell line cytotoxicity
AntiviralPotential activity

The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets involved in metabolic and signaling pathways. The inhibition of PHDs leads to altered HIF signaling, which can promote tumor growth or enhance erythropoiesis depending on the context.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.